molecular formula C20H24N2O5S2 B10865363 Ethyl 2-{[({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-{[({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B10865363
M. Wt: 436.5 g/mol
InChI Key: GCKUJGHLOGNOQF-UHFFFAOYSA-N
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Description

Ethyl 2-{[({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring substituted with ethyl, methoxyphenyl, and dimethyl groups, making it a unique molecule with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of appropriate precursors under specific conditions, such as using sulfur and a carbonyl compound.

    Substitution Reactions:

    Esterification: The ethyl ester group is introduced through esterification reactions, often using ethanol and an acid catalyst.

    Amidation: The final step involves amidation to introduce the amino and sulfanyl groups, using reagents like amines and thiols.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and amino groups, forming sulfoxides and nitroso derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products

    Oxidation: Sulfoxides, nitroso derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.

    Drug Development: Its potential biological activity makes it a candidate for drug development, particularly in targeting specific pathways.

Medicine

    Therapeutics: The compound’s structure suggests potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry

    Polymer Production: The compound can be used as a monomer or additive in polymer production, imparting specific properties to the resulting materials.

    Agriculture: It may have applications as a pesticide or herbicide, given its potential biological activity.

Mechanism of Action

The mechanism of action of Ethyl 2-{[({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as enzyme inhibition or receptor activation, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate: Lacks the methoxyphenyl and sulfanyl groups, resulting in different chemical properties.

    2-{[({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylic acid: Similar structure but lacks the ethyl ester group.

Uniqueness

Ethyl 2-{[({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenyl, sulfanyl, and ethyl ester groups distinguishes it from other similar compounds, making it a versatile molecule for various applications.

Properties

Molecular Formula

C20H24N2O5S2

Molecular Weight

436.5 g/mol

IUPAC Name

ethyl 2-[[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C20H24N2O5S2/c1-5-27-20(25)18-12(2)13(3)29-19(18)22-17(24)11-28-10-16(23)21-14-6-8-15(26-4)9-7-14/h6-9H,5,10-11H2,1-4H3,(H,21,23)(H,22,24)

InChI Key

GCKUJGHLOGNOQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSCC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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